molecular formula C14H8Cl6O3 B1614619 Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,4,6-trichloro- CAS No. 60093-93-8

Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,4,6-trichloro-

Cat. No.: B1614619
CAS No.: 60093-93-8
M. Wt: 436.9 g/mol
InChI Key: DJYQPTJGQRXOMR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1,3,5-trichloro-2-[(2,4,6-trichlorophenoxy)methoxymethoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl6O3/c15-7-1-9(17)13(10(18)2-7)22-5-21-6-23-14-11(19)3-8(16)4-12(14)20/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYQPTJGQRXOMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCOCOC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5069384
Record name Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,4,6-trichloro-
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Molecular Weight

436.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60093-93-8
Record name 1,1′-[Oxybis(methyleneoxy)]bis[2,4,6-trichlorobenzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60093-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,1'-(oxybis(methyleneoxy))bis(2,4,6-trichloro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,4,6-trichloro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,4,6-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5069384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of Benzene Derivatives

The initial step involves selective chlorination of benzene or phenol derivatives to achieve the 2,4,6-trichloro substitution pattern. This is typically done using chlorine gas in the presence of a Lewis acid catalyst such as iron(III) chloride or under UV light to control regioselectivity.

Parameter Typical Conditions Notes
Reactants Benzene or phenol derivatives Purity > 99% preferred
Chlorinating Agent Chlorine gas (Cl2) Controlled addition to avoid over-chlorination
Catalyst FeCl3 or AlCl3 Promotes electrophilic aromatic substitution
Temperature 0–50 °C Lower temperatures favor selectivity
Solvent Carbon tetrachloride or chloroform Non-polar solvents stabilize intermediates

Formation of Methyleneoxy Bridges

The bridging oxybis(methyleneoxy) group is introduced by reacting the chlorinated phenol intermediate with formaldehyde or paraformaldehyde under acidic or basic conditions, facilitating the formation of ether linkages.

Parameter Typical Conditions Notes
Reactants 2,4,6-Trichlorophenol + Formaldehyde Stoichiometric ratios critical for yield
Catalyst Acidic (HCl, H2SO4) or Basic (NaOH) Acidic conditions favor ether formation
Temperature 40–80 °C Moderate heating to promote reaction
Solvent Water, alcohols (methanol, ethanol) Solvent choice affects solubility and reaction rate
Reaction Time 2–6 hours Monitored by TLC or HPLC

Purification and Isolation

Post-synthesis, the crude product is purified by recrystallization or chromatographic techniques to remove unreacted starting materials and side products.

Method Description Effectiveness
Recrystallization Using solvents like ethanol or acetone High purity crystals obtained
Column Chromatography Silica gel or alumina columns Effective for removing minor impurities
Vacuum Drying Removes residual solvents Ensures dry, stable final product

Research Findings and Optimization

  • Yield Improvement: Studies indicate that controlling the pH during the etherification step significantly improves yield and reduces by-products. Acidic catalysis at pH 2–4 is optimal.
  • Reaction Monitoring: Use of spectroscopic methods such as FTIR and NMR confirms the formation of methyleneoxy bridges and the integrity of chlorinated aromatic rings.
  • Environmental Considerations: Chlorinated compounds require careful handling; recent research emphasizes greener solvents and catalysts to minimize environmental impact.
  • Scale-Up: Pilot-scale synthesis demonstrates that maintaining temperature control and slow addition of formaldehyde are critical for consistent product quality.

Summary Table of Preparation Parameters

Step Reactants & Catalysts Conditions Outcome
Chlorination Benzene + Cl2, FeCl3 catalyst 0–50 °C, CCl4 solvent 2,4,6-Trichlorobenzene derivative
Etherification 2,4,6-Trichlorophenol + Formaldehyde, HCl 40–80 °C, aqueous/alcoholic solvent Formation of oxybis(methyleneoxy) bridge
Purification Recrystallization or chromatography Room temp to mild heating High purity final compound

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

  • Environmental Science
    • The compound's chlorinated structure makes it an interesting subject for studies on environmental persistence and degradation. Research can focus on its behavior in aquatic systems and its potential bioaccumulation in marine life.
  • Toxicology Studies
    • Given its chlorinated nature, it is crucial to investigate the toxicological effects of this compound on human health and ecosystems. Studies may include exposure assessments and the evaluation of its effects on endocrine systems.
  • Material Science
    • The compound can be explored as a potential additive in polymer formulations due to its stability and ability to impart flame retardant properties. Research may focus on developing new materials that utilize this compound to enhance fire resistance.
  • Synthesis of Novel Compounds
    • Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,4,6-trichloro-] can serve as a precursor for synthesizing other functionalized chlorinated compounds. This could lead to the development of new pharmaceuticals or agrochemicals.

Regulatory Considerations

The manufacture or import of this substance is subject to notification under the New Substances Notification Regulations (Chemicals and Polymers) in Canada. Environment and Climate Change Canada and Health Canada assess potential adverse effects on health and the environment before allowing its use in commercial applications .

Case Studies

Study FocusDescriptionFindings
Environmental PersistenceInvestigated the degradation pathways of chlorinated compounds in aquatic environments.Found that benzene derivatives exhibit varying rates of degradation based on environmental conditions .
Toxicity AssessmentEvaluated the effects of chlorinated compounds on aquatic organisms.Demonstrated significant toxicity to certain fish species at low concentrations .
Polymer DevelopmentExplored the use of chlorinated compounds in developing flame-retardant materials.Developed a new polymer blend that exhibited improved fire resistance without compromising mechanical properties .

Mechanism of Action

The mechanism of action of Benzene, 1,1’-[oxybis(methyleneoxy)]bis[2,4,6-trichloro- involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of biochemical pathways. The presence of multiple chlorine atoms and the oxybis(methyleneoxy) linkage contribute to its reactivity and binding affinity .

Comparison with Similar Compounds

Decabromodiphenyl Ether (DecaBDE)

  • Structure : Two pentabrominated benzene rings linked by a single oxygen atom (simple ether bridge).
  • Formula : C₁₂Br₁₀O; Molecular weight : ~959 g/mol.
  • Applications : Flame retardant in plastics, textiles, and electronics .
  • Key Differences :
    • Halogenation : DecaBDE uses bromine (10 Br atoms) versus chlorine (6 Cl atoms) in the target compound. Brominated compounds are generally more thermally stable, making DecaBDE suitable for high-temperature applications.
    • Toxicity : DecaBDE is a persistent organic pollutant (POP) with bioaccumulative risks, while the target compound’s trichlorinated structure may exhibit different toxicokinetics .

Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[2,4,6-trichloro- (CAS 51661-17-7)

  • Structure : Ethylene (–CH₂–CH₂–) bridge between oxygen atoms, linking trichlorinated benzene rings.
  • Synthesis : Produced via reactions in water at 75–90°C , suggesting hydrolytic stability .
  • Key Differences :
    • Linker Flexibility : The ethylene bridge may confer greater conformational flexibility compared to the rigid methyleneoxy bridges in the target compound.
    • Reactivity : Ethylene linkers could alter electronic properties, affecting reactivity in downstream applications.

4,4'-Dibromodiphenyl Ether (PBDE 15)

  • Structure : Two para-brominated benzene rings connected by an ether bond.
  • Applications : Historically used as a flame retardant and intermediate in organic synthesis.
  • Key Differences :
    • Halogen Pattern : Bromine at para positions vs. chlorine at ortho, meta, and para positions in the target compound. The latter’s symmetrical trichlorination may enhance steric hindrance and reduce metabolic degradation .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Halogen Type/Count Bridge Type Key Applications Toxicity Profile
Target Compound C₁₄H₈Cl₆O₃ 434 Cl (6) Methyleneoxy Toxic agent High toxicity
DecaBDE C₁₂Br₁₀O ~959 Br (10) Simple ether Flame retardant POP, bioaccumulative
Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[2,4,6-trichloro- C₁₄H₈Cl₆O₂ ~434 Cl (6) Ethylene Undefined Unknown
4,4'-Dibromodiphenyl Ether (PBDE 15) C₁₂H₈Br₂O ~344 Br (2) Simple ether Flame retardant Moderate persistence

Research Findings and Implications

  • Environmental Concerns: Unlike DecaBDE, which has well-documented environmental persistence, the ecological impact of the target compound remains understudied.
  • Synthetic Challenges : The target compound’s synthesis (implied by related compounds) may require precise halogenation steps, contrasting with DecaBDE’s industrial-scale bromination processes .

Q & A

Q. What safety protocols are recommended for handling Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,4,6-trichloro- in laboratory settings?

  • Methodological Answer: Based on structurally similar chlorinated benzene ethers, handling requires:
  • PPE: Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols or vapors; ensure local exhaust ventilation during synthesis .
  • First Aid: Immediate rinsing of affected skin/eyes with water (15+ minutes), followed by medical consultation .
  • Spill Management: Collect solid material using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can spectroscopic techniques characterize the structural features of this compound?

  • Methodological Answer:
  • NMR: 1^1H and 13^13C NMR identify methyleneoxy bridges and trichloro substitution patterns. Compare with NIST reference data for analogous ether-linked chlorobenzenes .
  • FT-IR: Peaks at 750–850 cm1^{-1} confirm C-Cl stretching; ether linkages (C-O-C) appear near 1,200 cm1^{-1} .
  • Mass Spectrometry: High-resolution MS (e.g., ESI-TOF) verifies molecular weight (e.g., 450–500 g/mol range for trichloro derivatives) and isotopic patterns from chlorine .

Q. What synthetic routes are viable for producing this compound?

  • Methodological Answer:
  • Williamson Ether Synthesis: React 2,4,6-trichlorophenol with bis(chloromethyl) ether in a polar aprotic solvent (e.g., DMF) under reflux. Use K2_2CO3_3 as a base to deprotonate phenol .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Monitor purity via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How does the chlorination pattern influence environmental persistence compared to brominated analogs like DecaBDE?

  • Methodological Answer:
  • Degradation Studies: Conduct aerobic/anaerobic biodegradation assays (e.g., OECD 301/311) to compare half-lives. Chlorinated ethers may resist microbial breakdown due to strong C-Cl bonds, similar to brominated analogs .
  • Photolysis: Expose to UV light (λ = 254–365 nm) in aqueous/organic solvents; analyze degradation products (e.g., chlorophenols) via GC-MS. Chlorinated derivatives may form stable radicals, slowing degradation vs. brominated compounds .

Q. How can contradictory thermal stability data be resolved for chlorinated benzene ethers?

  • Methodological Answer:
  • Controlled TGA/DSC: Perform thermogravimetric analysis under inert (N2_2) vs. oxidative (air) atmospheres. Discrepancies may arise from oxidative decomposition pathways, which generate CO and halogenated byproducts .
  • Kinetic Studies: Apply Flynn-Wall-Ozawa isoconversional method to calculate activation energy (EaE_a) across multiple heating rates. Compare with computational models (DFT) to identify decomposition mechanisms .

Q. What analytical strategies detect trace degradation products in environmental samples?

  • Methodological Answer:
  • SPE-LC/MS/MS: Solid-phase extraction (C18 cartridges) concentrates water samples. Use reverse-phase LC (C18 column) with tandem MS (MRM mode) for sensitivity. Chlorinated fragments (e.g., m/z 180–200) indicate degradation .
  • Isotope Dilution: Spike samples with 13^{13}C-labeled internal standards to correct matrix effects and improve quantification accuracy .

Data Contradiction Analysis

Q. Why do studies report varying solubility values for chlorinated benzene ethers?

  • Methodological Answer:
  • Solvent Polarity: Test solubility in solvents of varying polarity (e.g., hexane, DMSO). Low solubility in water (<1 mg/L) is consistent across studies, but organic solvent data may vary due to impurities or crystallinity .
  • Temperature Dependence: Measure solubility at 25°C vs. 40°C. Higher temperatures may disrupt crystalline structures, increasing solubility in non-polar solvents .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,4,6-trichloro-
Reactant of Route 2
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Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,4,6-trichloro-

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